molecular formula C13H20N2 B1336046 4-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-81-7

4-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1336046
CAS No.: 91271-81-7
M. Wt: 204.31 g/mol
InChI Key: ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-ylmethyl-benzylamine is an organic compound that features a piperidine ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-ylmethyl-benzylamine typically involves the reaction of piperidine with benzylamine under controlled conditions. One common method includes the use of a reductive amination process where benzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzylamine moiety is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Piperidin-1-ylmethyl-benzylamine has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and repair. This suggests that this compound may also exhibit antitumor properties by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases .

Pharmacology

The compound's interaction with various biological targets makes it a candidate for drug development:

  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing synaptic transmission and potentially alleviating symptoms of neurological disorders .
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in cellular signaling pathways, which may have implications for treating metabolic disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

  • Cancer Research : In vitro studies demonstrated that related compounds can inhibit cancer cell signaling pathways mediated by matriptase and hepsin, indicating its potential as an anticancer agent .
  • Inflammation Models : The compound has been assessed for anti-inflammatory properties, showing the ability to modulate inflammatory responses through serine protease inhibition .
  • Antibacterial Activity : Related compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting broader pharmacological activity that warrants further exploration .

Receptor Interaction

The compound may interact with neurotransmitter receptors such as sigma receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions .

Enzyme Inhibition

It could act as an inhibitor of enzymes like DNA topoisomerases or serine proteases, which play critical roles in cellular processes including DNA replication and inflammation modulation .

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylmethyl-benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar piperidine ring structure.

    Benzylamine: Shares the benzylamine moiety but lacks the piperidine ring.

    4-(Piperidin-1-ylmethyl)phenylamine: A closely related compound with similar structural features.

Uniqueness: 4-Piperidin-1-ylmethyl-benzylamine is unique due to the combination of the piperidine ring and benzylamine moiety, which imparts distinct chemical and biological properties.

Biological Activity

4-Piperidin-1-ylmethyl-benzylamine is an organic compound characterized by its unique structure, which includes a piperidine ring and a benzylamine moiety. This combination is significant in medicinal chemistry due to the potential biological activities associated with piperidine derivatives. The compound has garnered interest for its possible interactions with neurotransmitter systems and other biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₂, indicating a relatively simple structure that allows for various modifications. The presence of the piperidine ring suggests potential psychoactive properties, as many piperidine derivatives exhibit interactions with central nervous system (CNS) receptors.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets, which influences various biochemical pathways. Research indicates that compounds with similar structures often interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating CNS disorders.

Pharmacological Potential

Recent studies have explored the pharmacological potential of piperidine derivatives, including this compound. Here are some key findings:

  • CNS Activity : Piperidine derivatives have shown psychoactive properties, indicating that this compound might influence neurotransmitter systems, potentially aiding in the treatment of anxiety or depression.
  • Receptor Binding : Interaction studies suggest that this compound may bind to sigma receptors, which are implicated in various neurological functions. For example, related compounds have demonstrated high binding affinity towards sigma receptor 1 (S1R), which plays a role in modulating neurotransmitter release and neuroprotection .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Piperidin-1-ylmethyl-benzylamineSimilar piperidine and benzyl structureDifferent positioning of substituents
N-Methyl-N-(3-piperidin-1-ylmethyl)benzylamineMethyl group on nitrogenAlters solubility and biological activity
4-(Pyrrolidin-1-ylmethyl)-benzylaminePyrrolidine instead of piperidineDifferent ring structure affects reactivity

This table highlights how structural variations can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Sigma Receptor Ligands : A study identified potent ligands for sigma receptors using piperidine-based compounds. The findings indicated that structural modifications could enhance binding affinity and functional activity at these receptors .
  • Antiviral Activity : Research into piperidine derivatives has shown promise in antiviral applications, particularly against influenza viruses. Compounds similar to this compound demonstrated effective inhibition of viral membrane fusion processes .
  • Cancer Therapeutics : Piperidine derivatives have been explored for their potential as anticancer agents. Their ability to modulate specific protein interactions may provide new avenues for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Piperidin-1-ylmethyl-benzylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often involves reductive amination or intermediate acylation. For example:

  • Reductive Amination : React 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid as a catalyst. This method yields intermediates like 1-Benzyl-4-(phenylamino)piperidine, a precursor for further functionalization (e.g., acylation with propionyl chloride) .
  • Critical Parameters : Temperature (room temperature), solvent (dichloromethane), and stoichiometric ratios (1:1.2 for ketone:amine) significantly affect yield. Impurities from incomplete reduction require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and stability of this compound derivatives?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 249–296 nm) and mobile phase (acetonitrile/water with 0.1% TFA). Compare retention times against certified reference standards (e.g., Cayman Chemical’s Item No. 20086) .
  • Stability Testing : Store samples at -20°C under inert gas (N₂ or Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer:

  • PPE Requirements : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Always consult SDS prior to use (e.g., Kishida Chemical’s PK00698E-1 guidelines) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substitution) alter the receptor-binding affinity of this compound derivatives?

Methodological Answer:

  • Receptor Profiling : Use radioligand binding assays (e.g., µ-opioid receptor) with tritiated compounds. Compare IC₅₀ values of derivatives (e.g., 4-anilino vs. 4-methylpiperazinyl analogs). For example:
    • N-Substitution : Adding a benzyl group increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with opioid receptors. Validate with mutagenesis studies on key residues (e.g., Asp147 in µ-opioid receptors) .

Q. How can contradictory data on compound stability be resolved across different studies?

Methodological Answer:

  • Root-Cause Analysis : Compare experimental conditions (e.g., pH, light exposure). For example:
    • pH Sensitivity : Derivatives degrade faster in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen, leading to ring-opening .
    • Analytical Discrepancies : Validate methods via inter-laboratory studies using standardized protocols (USP <621> for chromatography) .

Q. What strategies improve the selectivity of this compound derivatives in targeting specific biochemical pathways?

Methodological Answer:

  • Functional Group Engineering : Introduce sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) to enhance hydrogen bonding with target enzymes .
  • In Vitro Assays : Screen derivatives against panels of cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess off-target effects. Use liver microsomes for metabolic stability testing .

Q. How do environmental factors (e.g., temperature, solvent) impact the reaction kinetics of this compound synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR. For example:
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation but may promote side reactions (e.g., hydrolysis at >40°C) .
  • Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants at 25°C, 40°C, and 60°C to optimize temperature .

Properties

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409434
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-81-7
Record name 4-(1-Piperidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-(piperidin-1-ylmethyl)-benzonitrile (890 mg, 4.45 mmol), 2M hydrogen chloride in ether (8.9 mL, 17.8 mmol) and 10% Pd/C (90 mg) to methanol (100 mL) in a pressure vessel. Flush the vessel three times with hydrogen and charge to 50 psi with hydrogen. Stir at room temperature for 2 h. Filter the catalyst through Celite® and concentrate the filtrate in vacuo. Purify by chromatography on silica gel (100 g) eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound as a colorless oil (0.82 g, 90%). MS (ES+) m/z: 205 (M+H)+.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.